molecular formula C26H24Cl2N4O2S2 B2847771 N-{2-[[(4-chloroanilino)carbonyl](2-thienylmethyl)amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea CAS No. 338775-14-7

N-{2-[[(4-chloroanilino)carbonyl](2-thienylmethyl)amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea

Cat. No.: B2847771
CAS No.: 338775-14-7
M. Wt: 559.52
InChI Key: DAWKJIBULKDWER-UHFFFAOYSA-N
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Description

The compound N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea (referred to as Compound A) is a urea derivative featuring a complex substitution pattern. Its structure includes:

  • A urea core (-NH-CO-NH-).
  • A 4-chlorophenyl group on one nitrogen.
  • A 2-thienylmethyl (thiophene-methyl) group on the adjacent nitrogen.
  • A branched ethyl chain substituted with a 4-chloroanilino carbonyl moiety and a second 2-thienylmethyl group.

This architecture combines hydrophobic (chlorophenyl, thienyl) and hydrogen-bonding (urea, carbonyl) elements, which are critical for interactions in biological systems.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoyl-(thiophen-2-ylmethyl)amino]ethyl]-1-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2N4O2S2/c27-19-5-9-21(10-6-19)29-25(33)31(17-23-3-1-15-35-23)13-14-32(18-24-4-2-16-36-24)26(34)30-22-11-7-20(28)8-12-22/h1-12,15-16H,13-14,17-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWKJIBULKDWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN(CCN(CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea, identified by the CAS number 338775-14-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C26H24Cl2N4O2S2C_{26}H_{24}Cl_2N_4O_2S^2, indicating the presence of chlorine, nitrogen, sulfur, and carbon atoms, which are critical for its interaction with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC26H24Cl2N4O2S2
Molecular Weight540.50 g/mol
CAS Number338775-14-7

The biological activity of N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea primarily revolves around its ability to inhibit certain cellular pathways involved in cancer proliferation. Preliminary studies suggest that the compound may exert its effects through:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to bind to the colchicine-binding site on beta-tubulin, leading to cell cycle arrest in the G2/M phase .
  • Antineoplastic Properties : Research indicates that derivatives of urea compounds can exhibit antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer), M21 (melanoma), and MCF-7 (breast cancer) cells .

Case Studies and Research Findings

  • Antiproliferative Activity : In a study focusing on structurally related compounds, it was found that certain urea derivatives exhibited significant antiproliferative effects on tumor cells. The presence of specific substituents influenced their activity and selectivity towards cancer cell lines .
  • Cell Cycle Analysis : Cell cycle assays demonstrated that compounds similar to N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea could effectively arrest cell division at the G2/M checkpoint, suggesting a mechanism for their antineoplastic activity .
  • Binding Affinity Studies : Binding studies have shown that these compounds can covalently bind to target proteins involved in cell division, which may lead to apoptosis in cancer cells .

Toxicity and Safety Profile

While the antitumor potential is promising, understanding the toxicity profile is crucial for therapeutic applications. Current data regarding the safety of N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea is limited. However, similar compounds have raised concerns regarding hepatotoxicity and nephrotoxicity in preclinical studies.

Toxicological Data Summary

ParameterValue/Observation
Acute ToxicityNot fully characterized
Chronic ToxicityRequires further investigation
MutagenicityNot reported

Comparison with Similar Compounds

Structural Analog 1: N-(4-Chlorophenyl)-N'-[(Thiophen-2-yl)Methyl]Urea

  • Molecular Formula : C₁₂H₁₁ClN₂OS
  • Molecular Weight : 266.75 g/mol
  • Key Features : Simplified urea structure with a single 4-chlorophenyl and 2-thienylmethyl group.
  • Physicochemical Properties: logP: 3.4577 (moderate lipophilicity) Hydrogen bond donors/acceptors: 2/2 Polar surface area: 34.88 Ų .

Comparison with Compound A :

  • Compound A has additional thienylmethyl and ethyl-linked 4-chloroanilino carbonyl groups, increasing molecular weight (~500–550 g/mol estimated) and lipophilicity.

Structural Analog 2: N-(4-Chlorophenyl)-N'-(2-Ethoxyphenyl)Urea

  • Molecular Formula : C₁₅H₁₅ClN₂O₂
  • Molecular Weight : 290.74 g/mol
  • Key Features : Ethoxy group replaces thienylmethyl, introducing an electron-donating substituent.
  • Physicochemical Properties :
    • Higher polarity due to the ethoxy group compared to thienylmethyl.
    • logP estimated to be lower than Compound A (~2.5–3.0) .

Comparison with Compound A :

  • Compound A’s thienylmethyl groups offer π-π stacking and sulfur-mediated interactions, which may enhance binding to hydrophobic enzyme pockets .

Structural Analog 3: N-[2-(4-Chlorophenyl)Ethyl]-N'-[2-Chloro-5-(Trifluoromethyl)Phenyl]Urea

  • Molecular Formula : C₁₆H₁₄Cl₂F₃N₂O
  • Molecular Weight : ~393.2 g/mol
  • Key Features : Trifluoromethyl group introduces strong electron-withdrawing effects.
  • Physicochemical Properties :
    • logP increased (~4.0–4.5) due to CF₃ and chlorophenyl groups.
    • Enhanced metabolic stability from fluorine atoms .

Comparison with Compound A :

  • The trifluoromethyl group in Analog 3 improves resistance to oxidative metabolism, whereas Compound A’s thienyl groups may undergo sulfur oxidation, reducing stability.
  • Compound A’s dual thienylmethyl groups provide unique steric and electronic profiles compared to Analog 3’s linear structure .

Structural Analog 4: 1-(4-Chlorophenyl)-3-[2-(4-Methylthiadiazol-5-yl)Sulfanylethyl]Urea

  • Molecular Formula : C₁₂H₁₃ClN₄OS₂
  • Molecular Weight : 328.84 g/mol
  • Key Features : Thiadiazole ring introduces heterocyclic diversity.
  • Physicochemical Properties :
    • logP: ~3.5–4.0 (thiadiazole contributes to lipophilicity).
    • Hydrogen bond acceptors: 6 (vs. 4 in Compound A) .

Comparison with Compound A :

  • The thiadiazole in Analog 4 may act as a bioisostere for the thienyl group, offering similar π-stacking but different electronic effects.

Pharmacological Potential

  • Chlorophenyl Groups : Common in bioactive compounds for hydrophobic binding (e.g., kinase inhibitors).
  • Thienylmethyl Groups : May improve blood-brain barrier penetration but increase CYP450-mediated metabolism risk.
  • Urea Core : Facilitates hydrogen bonding with targets like proteases or kinases .

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